molecular formula C30H50O3 B161132 3-Hydroxylanost-7-en-32-oic acid CAS No. 133621-76-8

3-Hydroxylanost-7-en-32-oic acid

Cat. No. B161132
M. Wt: 458.7 g/mol
InChI Key: HZKRHXFXUMNSAP-MUDSEZHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxylanost-7-en-32-oic acid is a natural triterpenoid compound that has been found to have significant biochemical and physiological effects. It is commonly known as ursolic acid and is found in a variety of plant species. It has been extensively studied for its potential therapeutic applications in various diseases due to its anti-inflammatory, anti-cancer, and anti-oxidant properties.

Mechanism Of Action

The mechanism of action of ursolic acid is not fully understood. However, it is believed to work by modulating various signaling pathways in the body. It has been found to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer growth.

Biochemical And Physiological Effects

Ursolic acid has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory properties that can help to reduce inflammation in the body. It has also been found to have anti-cancer properties that can help to prevent the growth and spread of cancer cells. In addition, it has been found to have anti-oxidant properties that can help to protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

One of the advantages of using ursolic acid in lab experiments is that it is a natural compound that can be extracted from plant sources. This makes it easier to obtain and less expensive than other synthetic compounds. However, one of the limitations of using ursolic acid in lab experiments is that it can be difficult to isolate and purify.

Future Directions

There are many potential future directions for research on ursolic acid. Some of the areas that could be explored include the development of new synthesis methods, the identification of new therapeutic applications, and the investigation of the mechanism of action. In addition, more research could be done to explore the potential use of ursolic acid in combination with other compounds for enhanced therapeutic effects.
Conclusion:
In conclusion, 3-Hydroxylanost-7-en-32-oic acid, also known as ursolic acid, is a natural triterpenoid compound that has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-oxidant properties. While there are advantages and limitations to using ursolic acid in lab experiments, there are many potential future directions for research in this area.

Synthesis Methods

Ursolic acid can be extracted from a variety of plant sources, including apple peels, rosemary, and holy basil. It can also be synthesized in the laboratory using various chemical methods. One of the most commonly used methods for synthesizing ursolic acid is through the oxidation of ursolic acid acetate.

Scientific Research Applications

Ursolic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to have anti-inflammatory properties that can help to reduce inflammation in the body. It has also been found to have anti-cancer properties that can help to prevent the growth and spread of cancer cells.

properties

CAS RN

133621-76-8

Product Name

3-Hydroxylanost-7-en-32-oic acid

Molecular Formula

C30H50O3

Molecular Weight

458.7 g/mol

IUPAC Name

(3S,5R,9R,10R,13R,14S,17R)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-14-carboxylic acid

InChI

InChI=1S/C30H50O3/c1-19(2)9-8-10-20(3)21-14-18-30(26(32)33)23-11-12-24-27(4,5)25(31)15-16-28(24,6)22(23)13-17-29(21,30)7/h11,19-22,24-25,31H,8-10,12-18H2,1-7H3,(H,32,33)/t20-,21-,22+,24+,25+,28-,29-,30+/m1/s1

InChI Key

HZKRHXFXUMNSAP-MUDSEZHOSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C(=O)O

SMILES

CC(C)CCCC(C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C(=O)O

Canonical SMILES

CC(C)CCCC(C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C(=O)O

synonyms

3 beta-hydroxylanost-7-ene-32-oic acid
3-HLEOA
3-hydroxylanost-7-en-32-oic acid

Origin of Product

United States

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